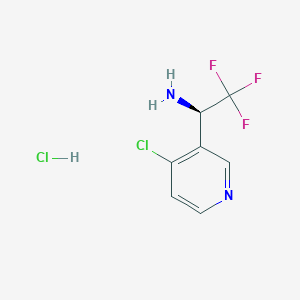
(R)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group, a chloropyridine moiety, and an amine group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridine and a trifluoromethylated precursor.
Formation of the Intermediate: The initial step often involves the formation of an intermediate compound through a nucleophilic substitution reaction. For example, 4-chloropyridine can react with a trifluoromethylated reagent under basic conditions to form an intermediate.
Amine Introduction: The intermediate is then subjected to reductive amination to introduce the amine group. This step may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Resolution of Enantiomers: Since the compound is chiral, the resolution of enantiomers is crucial. This can be achieved through chiral chromatography or by using chiral resolving agents.
Hydrochloride Formation: Finally, the free base of the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride may involve:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and solvent conditions to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors can enhance the efficiency and safety of the synthesis process.
Purification Techniques: Industrial purification methods such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the pyridine ring or the trifluoromethyl group, leading to various reduced derivatives.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Imines, oxides.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted pyridine compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Its structural features allow it to bind to specific biological receptors, aiding in the study of receptor-ligand interactions.
Medicine
Drug Development:
Diagnostic Tools: Used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Material Science: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Agriculture: Potential use in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism by which ®-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: It can modulate biochemical pathways by binding to active sites or allosteric sites on proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride: The enantiomer of the compound, with different biological activity.
4-Chloropyridine: A simpler analog lacking the trifluoromethyl and amine groups.
2,2,2-Trifluoroethylamine: A related compound with a similar trifluoromethyl group but lacking the chloropyridine moiety.
Uniqueness
Structural Features: The combination of a trifluoromethyl group, chloropyridine moiety, and amine group makes it unique in terms of reactivity and biological activity.
Chirality: The presence of a chiral center adds to its uniqueness, offering potential for enantioselective applications.
Properties
Molecular Formula |
C7H7Cl2F3N2 |
|---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
(1R)-1-(4-chloropyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-5-1-2-13-3-4(5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |
InChI Key |
MJRLYQBVDWQQQB-FYZOBXCZSA-N |
Isomeric SMILES |
C1=CN=CC(=C1Cl)[C@H](C(F)(F)F)N.Cl |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















